1H-benzimidazole-5,6-diamine

Catalog No.
S2661528
CAS No.
71209-21-7
M.F
C7H8N4
M. Wt
148.169
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-benzimidazole-5,6-diamine

CAS Number

71209-21-7

Product Name

1H-benzimidazole-5,6-diamine

IUPAC Name

1H-benzimidazole-5,6-diamine

Molecular Formula

C7H8N4

Molecular Weight

148.169

InChI

InChI=1S/C7H8N4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,8-9H2,(H,10,11)

InChI Key

SJVPHAOWYMKBPE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC=N2)N)N

Solubility

not available
  • Medically Relevant Research

    The benzimidazole core structure is present in several FDA-approved medications known for their antiparasitic properties []. Given this established biological activity, 1H-benzimidazole-5,6-diamine could be a candidate for further research in developing new antiparasitic drugs.

  • Material Science Applications

    Some benzimidazole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their ability to transport charges []. This suggests that 1H-benzimidazole-5,6-diamine might also be a candidate for investigation in OLED research.

  • Ligand Design

    Benzimidazoles can act as ligands, molecules that bind to metals. This property allows them to be used in various applications such as catalysis []. While 1H-benzimidazole-5,6-diamine's specific binding properties are unknown, its structure suggests potential for exploration in ligand design.

1H-benzimidazole-5,6-diamine is a heterocyclic compound characterized by a fused benzene and imidazole ring system. It possesses the molecular formula C7H8N4C_7H_8N_4 and is known for its two amino groups located at the 5 and 6 positions of the benzimidazole structure. This compound is significant in various fields, including medicinal chemistry and materials science, due to its diverse chemical reactivity and biological activities.

  • Oxidation: The compound can be oxidized to form quinone derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to yield reduced forms of benzimidazole.
  • Substitution: The amino groups at positions 5 and 6 are reactive and can undergo nucleophilic substitution with halogenated compounds, leading to various substituted derivatives .

This compound exhibits a range of biological activities:

  • Antimicrobial Properties: Research indicates that 1H-benzimidazole-5,6-diamine has potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
  • Anticancer Activity: Studies have explored its ability to inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.
  • Enzyme Inhibition: The compound can interact with specific enzymes, modulating their activity and potentially serving as a therapeutic agent in enzyme-related diseases .

Several methods exist for synthesizing 1H-benzimidazole-5,6-diamine:

  • Condensation Reaction: A common synthetic route involves the condensation of o-phenylenediamine with aldehydes or ketones. This reaction often requires heating under reflux conditions.
  • Catalyzed Reactions: Recent advancements have introduced catalysts such as cobalt nanocomposites and magnesium oxide to enhance yield and reaction efficiency. These methods allow for broader substrate scopes and milder reaction conditions .
  • Diazotization: This method involves the formation of diazonium salts from the amine groups followed by coupling reactions that yield various derivatives .

1H-benzimidazole-5,6-diamine finds applications in several domains:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a target for drug development.
  • Material Science: The compound serves as a precursor for synthesizing functional materials, including dyes and pigments.
  • Chemical Research: It acts as a building block for creating more complex heterocyclic compounds in organic synthesis .

Studies on the interactions of 1H-benzimidazole-5,6-diamine with biological macromolecules have revealed its capacity to bind to enzymes and receptors. These interactions can lead to significant biological effects, such as:

  • Inhibition of Enzymatic Activity: The compound can bind to the active sites of enzymes, inhibiting their function.
  • Modulation of Signaling Pathways: By interacting with specific receptors, it may influence various signaling pathways within cells .

Similar Compounds

1H-benzimidazole-5,6-diamine shares structural similarities with other benzimidazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
2-Methyl-1H-benzimidazole-5,6-diamineMethyl group at position 2Different chemical reactivity due to steric effects
2-Ethyl-1H-benzimidazole-5,6-diamineEthyl group at position 2Enhanced solubility compared to other derivatives
1H-benzimidazoleLacks amino groups at positions 5 and 6Less reactive but serves as a parent structure

The uniqueness of 1H-benzimidazole-5,6-diamine lies in its specific substitution pattern which affects both its reactivity and biological activity, making it a valuable compound for diverse applications .

XLogP3

0.1

Wikipedia

1H-benzimidazole-5,6-diamine

Dates

Modify: 2023-08-16

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